Sigmoidin A

Description

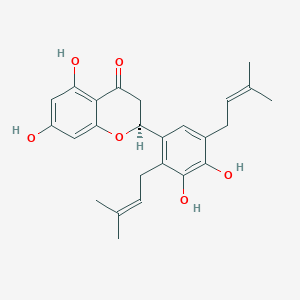

Structure

3D Structure

Propriétés

Numéro CAS |

87746-48-3 |

|---|---|

Formule moléculaire |

C25H28O6 |

Poids moléculaire |

424.5 g/mol |

Nom IUPAC |

(2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1 |

Clé InChI |

BVHLNRAYBCPKOY-NRFANRHFSA-N |

SMILES |

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

SMILES isomérique |

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

SMILES canonique |

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

Autres numéros CAS |

87746-48-3 |

Synonymes |

5,7,3′,4′-Tetrahydroxy-2′,5′-diprenylflavanone; (2S)-2-[3,4-Dihydroxy-2,5-bis(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one |

Origine du produit |

United States |

Sigmoidin A prenylated flavanone structure

The following technical guide details the structural, chemical, and pharmacological profile of Sigmoidin A , a bioactive prenylated flavanone. This document is structured for researchers in natural products chemistry and drug discovery.

Structural Characterization, Biosynthesis, and Pharmacological Mechanisms

Executive Summary

Sigmoidin A (SGN) is a polyphenolic secondary metabolite belonging to the class of prenylated flavanones .[1][2][3] Predominantly isolated from the genus Erythrina (Fabaceae), specifically Erythrina sigmoidea, it represents a critical scaffold in medicinal chemistry due to its dualistic redox behavior. While structurally derived from the flavanone eriodictyol , the addition of isoprenoid (prenyl) chains significantly alters its lipophilicity and membrane permeability.

Current research highlights Sigmoidin A as a "Janus-faced" molecule: it acts as a potent antioxidant in normal physiological conditions but exhibits pro-oxidant, cytotoxic mechanisms in the presence of transition metals (e.g., Cu²⁺) within cancer cells. This guide delineates its chemical architecture, isolation protocols, and the mechanistic basis of its bioactivity.

Chemical Architecture & Stereochemistry

Sigmoidin A is distinct from its parent flavonoid, eriodictyol, by the presence of two prenyl (3-methylbut-2-en-1-yl) moieties on the B-ring.[3]

2.1 Structural Nomenclature

-

IUPAC Name: (2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-en-1-yl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one[3][4]

-

Classification: Diprenylated Flavanone[3]

2.2 Structural Topology

The core skeleton consists of a 15-carbon phenylpropanoid framework (C6-C3-C6).[3] The distinguishing features of Sigmoidin A are:

-

Flavanone Backbone: A saturated C2-C3 bond in the C-ring, distinguishing it from flavones.[3]

-

B-Ring Substitution: The phenyl ring at position 2 is heavily substituted.[3] Unlike eriodictyol (3',4'-OH), Sigmoidin A possesses hydroxyl groups at C-3' and C-4' , and prenyl chains at C-2' and C-5' .[3]

-

Stereochemistry: The C-2 position is chiral, typically existing in the (2S) configuration in natural isolates, resulting in a levorotatory optical rotation.

| Feature | Position | Functional Group | Role in Bioactivity |

| A-Ring | C-5, C-7 | Hydroxyl (-OH) | H-bonding, Antioxidant capacity (Resonance stabilization) |

| C-Ring | C-4 | Carbonyl (C=O) | Metal chelation site (with C-5 OH) |

| B-Ring | C-3', C-4' | Hydroxyl (-OH) | Catechol moiety; critical for redox cycling and radical scavenging |

| B-Ring | C-2', C-5' | Prenyl | Lipophilicity, Membrane insertion, Steric hindrance |

Biosynthesis and Isolation Protocols

3.1 Biosynthetic Pathway

Sigmoidin A biosynthesis involves the convergence of the Shikimate pathway (phenylpropanoid precursors) and the MEP/DOXP pathway (isoprenoid precursors).[3]

-

Precursor: Naringenin chalcone

Eriodictyol.[3] -

Enzymatic Step: Prenyltransferases (PTs) attach dimethylallyl pyrophosphate (DMAPP) units to the flavonoid skeleton.[3]

-

Regioselectivity: Specific aromatic prenyltransferases direct the alkylation to the 2' and 5' positions of the B-ring.[3]

3.2 Visualization: Biosynthetic Logic Flow[3]

Figure 1: Proposed biosynthetic pathway of Sigmoidin A from phenylpropanoid and isoprenoid precursors.

3.3 Isolation Methodology

The following protocol is standardized for extracting prenylated flavanones from Erythrina stem bark.

Reagents: Methanol (MeOH), Hexane, Ethyl Acetate (EtOAc), Silica Gel 60.

-

Extraction:

-

Macerate air-dried, powdered stem bark of Erythrina sigmoidea in MeOH for 48 hours at room temperature.

-

Concentrate filtrate under reduced pressure to yield crude extract.[3]

-

-

Partitioning:

-

Chromatographic Separation:

-

Stationary Phase: Silica gel column chromatography.[3]

-

Mobile Phase: Gradient elution using Hexane:EtOAc (starting 100:0

0:100). -

Target Fraction: Sigmoidin A typically elutes in semi-polar fractions (e.g., Hexane:EtOAc 70:30 or 60:40).

-

-

Purification:

Analytical Characterization (The Fingerprint)[3]

To validate the identity of Sigmoidin A, researchers must confirm the presence of the diprenylated B-ring.[3]

| Spectroscopic Method | Key Diagnostic Signals (Solvent: CDCl₃ or Acetone-d₆) | Interpretation |

| ¹H NMR | Characteristic Flavanone C-ring proton.[3] | |

| ¹H NMR | Gem-dimethyl groups of prenyl chains.[3] | |

| ¹H NMR | Methylene bridge of prenyl group attached to aromatic ring.[3] | |

| ¹H NMR | Vinylic proton of prenyl group.[3] | |

| ¹³C NMR | Carbonyl carbon (C-4).[3] | |

| ¹³C NMR | Prenyl group carbons. | |

| Mass Spec (EIMS) | m/z 424 [M]⁺ | Molecular ion confirms C₂₅H₂₈O₆.[3] |

| Mass Spec (Frag) | m/z 153 (RDA Fragment) | Retro-Diels-Alder cleavage often yields A-ring fragment (unchanged 5,7-OH).[3] |

Pharmacological Mechanisms[3][7][8]

Sigmoidin A exhibits a complex pharmacological profile driven by its catechol B-ring (3',4'-OH) and lipophilic prenyl side chains .[3]

5.1 Antioxidant vs. Pro-oxidant (The Copper Switch)

Unlike simple flavonoids, Sigmoidin A exhibits a transition metal-dependent toxicity mechanism, particularly relevant in oncology.[3]

5.2 Anti-inflammatory Activity

Sigmoidin A inhibits arachidonic acid metabolism pathways:

-

5-Lipoxygenase (5-LOX) Inhibition: High potency (IC₅₀

31 -

PLA2 Inhibition: Moderate inhibition of phospholipase A2-induced edema.[3]

-

Mechanism: The prenyl groups likely facilitate penetration into the lipid bilayer, allowing the inhibitor to access the membrane-bound active sites of these enzymes.[3]

5.3 Visualization: Mechanism of Action

Figure 2: Dual mechanism of action: Pro-oxidant DNA damage in the presence of Copper (top path) and Anti-inflammatory inhibition of 5-LOX (bottom path).[3]

References

-

Promsattha, R., et al. (1986). Sigmoidin D: A new prenylated flavanone from Erythrina sigmoidea.[3] Journal of Natural Products, 49(5), 932-933.[3] Link[3]

-

Njamen, D., et al. (2004). Anti-inflammatory activities of two flavanones, Sigmoidin A and Sigmoidin B, from Erythrina sigmoidea. Planta Medica, 70(2), 104-107.[3] Link

-

Habtemariam, S. (2009). Comparative antioxidant, prooxidant and cytotoxic activity of Sigmoidin A and eriodictyol. Planta Medica, 75(13), 1436-1436.[3] Link

-

PubChem. Sigmoidin A (Compound CID 73204).[3][5] National Library of Medicine.[3] Link[3]

-

Botta, B., et al. (2005). Prenylated flavonoids: pharmacology and biotechnology. Current Medicinal Chemistry, 12(6), 713-739.[3] Link

Sources

- 1. Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sigmoidin B | C20H20O6 | CID 73205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. PubChemLite - (+/-)-sigmoidin a (C25H28O6) [pubchemlite.lcsb.uni.lu]

In-Depth Technical Guide: Sigmoidin A Biological Activity Profile

Part 1: Executive Summary

Sigmoidin A is a bioactive prenylated flavanone isolated primarily from the stem bark and roots of Erythrina species, most notably Erythrina sigmoidea. Chemically defined as a prenyl derivative of eriodictyol, it occupies a unique pharmacological niche due to its dualistic redox behavior. While it exhibits classical antioxidant properties in cell-free systems, Sigmoidin A acts as a potent pro-oxidant in the presence of transition metals (specifically Copper II), leading to targeted DNA scission and cytotoxicity in cancer cells. This guide details its biological profile, focusing on its antimicrobial efficacy, unique cytotoxic mechanism, and experimental characterization.

Part 2: Chemical Identity & Structural Significance

The biological potency of Sigmoidin A is directly attributable to the addition of a prenyl (3-methyl-2-butenyl) group to the flavonoid backbone.

-

Chemical Name: Sigmoidin A

-

Precursor: Eriodictyol (5,7,3',4'-tetrahydroxyflavanone)

-

Structural Modification: C-prenylation (typically at the 3' or 5' position of the B-ring).

-

Key Property: The prenyl group significantly increases lipophilicity compared to the parent eriodictyol, enhancing cell membrane permeability and facilitating interaction with intracellular targets.

Part 3: Biological Activity Profile[5][6]

Antimicrobial Activity

Sigmoidin A demonstrates moderate to significant antibacterial activity, particularly against Gram-negative bacteria which are typically resistant to many flavonoids due to their outer membrane barrier.

-

Gram-Negative Efficacy: Studies on Erythrina sigmoidea extracts and isolated compounds indicate Sigmoidin A contributes to activity against Escherichia coli.

-

Gram-Positive Efficacy: It shows potency against Staphylococcus aureus, including potential activity against resistant strains, often acting synergistically with other isoflavonoids found in the plant.

-

Mechanism: The prenyl side chain acts as a lipophilic anchor, disrupting bacterial cell membrane integrity and increasing permeability.

Table 1: Antimicrobial Potency Profile

| Target Organism | Strain Type | Activity Level | MIC Range (Estimated) |

|---|---|---|---|

| Escherichia coli | Gram-Negative | Moderate | 8 – 32 µg/mL |

| Staphylococcus aureus | Gram-Positive | Significant | < 10 µg/mL (Context-dependent) |

| Candida albicans | Fungal | Low/Moderate | > 50 µg/mL |

Cytotoxicity & Anticancer Potential

Sigmoidin A is markedly more cytotoxic than its non-prenylated parent, eriodictyol. Its activity is selective, often showing higher toxicity toward cancer cells compared to normal cells due to the "Copper-Redox Cycling" mechanism.

-

Potency: Cytotoxicity against leukemia and carcinoma cell lines is typically in the low micromolar range (IC50 ~10–50 µM).

-

Mechanism of Action (The "Trojan Horse"):

-

Cell Entry: The prenyl group facilitates rapid entry into cancer cells.

-

Copper Interaction: Cancer cells often have elevated intracellular Copper concentrations. Sigmoidin A binds Cu(II).

-

Redox Cycling: It reduces Cu(II) to Cu(I).

-

ROS Generation: Re-oxidation of Cu(I) generates Reactive Oxygen Species (ROS), specifically hydroxyl radicals.

-

DNA Damage: The localized ROS cause plasmid and genomic DNA strand scission.

-

GSH Depletion: It simultaneously depletes intracellular Glutathione (GSH), removing the cell's defense against the oxidative stress it just created.

-

Antioxidant Activity

In the absence of transition metals, Sigmoidin A acts as a radical scavenger (e.g., against DPPH), comparable to eriodictyol. However, this activity is context-dependent and flips to pro-oxidant toxicity in the cellular environment of tumors.

Part 4: Mechanistic Visualization

The following diagram illustrates the critical "Copper-Dependent Pro-oxidant Mechanism" that drives Sigmoidin A's anticancer activity.

Figure 1: The dual pro-oxidant mechanism of Sigmoidin A involving Copper reduction and Glutathione depletion, leading to selective cancer cell death.

Part 5: Experimental Protocols

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify antibacterial potency against E. coli and S. aureus.

-

Preparation: Dissolve Sigmoidin A in DMSO to a stock concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentrations should range from 512 µg/mL down to 0.5 µg/mL.

-

Inoculum: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and dilute 1:100. Add 100 µL to each well.

-

Controls:

-

Positive: Ciprofloxacin or Chloramphenicol.

-

Negative: DMSO vehicle (final concentration < 1%).

-

Sterility: Broth only.

-

-

Incubation: Incubate at 37°C for 18–24 hours.

-

Readout: Add 20 µL of Resazurin (0.015%) or p-iodonitrotetrazolium chloride (INT) to each well. Incubate for 1 hour.

-

Analysis: The MIC is the lowest concentration preventing the color change (Blue -> Pink for Resazurin, or Clear -> Red for INT), indicating no viable bacterial growth.

Protocol B: Copper-Mediated DNA Damage Assay

Objective: Validate the pro-oxidant mechanism of action.

-

Reagents: Supercoiled plasmid DNA (e.g., pBR322), Sigmoidin A (10–200 µM), CuCl2 (10–50 µM).

-

Reaction Mix: In a microcentrifuge tube, combine:

-

0.5 µg Plasmid DNA

-

Sigmoidin A (varying concentrations)[5]

-

CuCl2 (fixed concentration)

-

Phosphate buffer (pH 7.4) to final volume 20 µL.

-

-

Incubation: Incubate at 37°C for 1 hour in the dark.

-

Quenching: Stop reaction by adding EDTA (stop solution with loading dye).

-

Electrophoresis: Load samples onto a 1% agarose gel containing ethidium bromide. Run at 80V for 1–2 hours.

-

Visualization: Image under UV light.

-

Interpretation:

-

Intact: Supercoiled DNA (migrates fastest).

-

Nicked: Open circular DNA (migrates slower).

-

Linear: Linearized DNA (intermediate).

-

Result: Sigmoidin A + Cu(II) should show a dose-dependent conversion from Supercoiled to Nicked/Linear forms, which is inhibited by adding Catalase or EDTA (validating the ROS/Metal mechanism).

-

Part 6: References

-

Comparative Antioxidant, Prooxidant and Cytotoxic Activity of Sigmoidin A and Eriodictyol. Source: Planta Medica (via PubMed/ResearchGate) Significance: Establishes the core mechanism of Cu(II)-dependent DNA damage and GSH depletion. URL:[Link]

-

Antibacterial Activities of the Methanol Extracts and Compounds from Erythrina sigmoidea. Source: BMC Complementary and Alternative Medicine Significance: Provides MIC ranges for Erythrina flavonoids against MDR bacteria. URL:[Link][6]

-

Sigmoidin D: A New Prenylated Flavanone from Erythrina sigmoidea. Source: Journal of Natural Products Significance: Fundamental chemical characterization of the Sigmoidin class. URL:[Link]

-

(-)-Sigmoidin E: A New Prenylated Flavonoid from Erythrina sigmoidea. Source:[3] Journal of Natural Products Significance: Further structural elucidation of related bioactive prenylated flavonoids. URL:[Link]

Sources

- 1. Sigmoidin D: a new prenylated flavanone from Erythrina sigmoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sigmoidin D: a new prenylated flavanone from Erythrina sigmoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. researchgate.net [researchgate.net]

- 5. cell lines ic50: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

Erythrina sigmoidea: Phytochemical Profiling & Therapeutic Architectures

Topic: Erythrina sigmoidea Bioactive Compounds List Content Type: Technical Guide / Whitepaper

A Technical Guide for Drug Discovery & Natural Product Research

Executive Summary

Erythrina sigmoidea (Fabaceae) represents a critical chemotaxonomic reservoir of prenylated flavonoids and erythrinan alkaloids. Unlike ubiquitous phytochemical sources, E. sigmoidea is characterized by a unique enzymatic machinery capable of high-degree prenylation on the flavonoid skeleton, yielding the Sigmoidin series (A–N). These compounds exhibit potent, non-specific cytotoxicity against multi-drug resistant (MDR) cancer lines and significant antimicrobial efficacy. This guide dissects the bioactive profile, isolation methodologies, and mechanistic pharmacology of E. sigmoidea, providing a roadmap for translating these secondary metabolites into lead candidates.

Comprehensive Bioactive Compound Profile

The bioactive architecture of E. sigmoidea is dominated by isoflavonoids (specifically prenylated isoflavanones) and pterocarpans. The plant’s metabolic signature is the "Sigmoidin" class—compounds structurally optimized for membrane permeability due to lipophilic prenyl side chains.

The Sigmoidin Series (Key Isoflavonoids)

The Sigmoidins are the primary chemotaxonomic markers. Their structural complexity arises from cyclization of prenyl groups with adjacent hydroxyls, forming pyrano- and furano-derivatives.

| Compound Name | Chemical Class | Structural Characteristics | Key Bioactivity |

| Sigmoidin A | Prenylated Flavanone | 5,7,4'-trihydroxy-3'-prenylflavanone derivative | Anti-inflammatory; Antibacterial |

| Sigmoidin B | Prenylated Flavanone | Contains a dimethylchromene ring | Anti-inflammatory; Cytotoxic |

| Sigmoidin I | Prenylated Isoflavanone | 3'-prenyl substitution | High Cytotoxicity (Leukemia/Glioblastoma) |

| Sigmoidin L | Prenylated Flavanone | 5,7,3',4'-tetrahydroxy-5'-(3''-methyl-4''-oxobut-1''-enyl) | Antibacterial (S. aureus, P. vulgaris) |

| Sigmoidin M | Prenylated Flavanone | 5,7-dihydroxy-3'-O-prenyl-pyrano[5'',6'':4',5'] derivative | Antimicrobial |

| Sigmoidin N | Prenylated Flavanone | Furanoflavanone derivative | Antimicrobial |

Secondary Metabolite Clusters

Beyond the Sigmoidins, the matrix contains alkaloids and pterocarpans that act synergistically.

-

Erythrinan Alkaloids: Erysotrine, Erythraline.[1][2] (Neuromuscular blocking agents; "Curare-like" activity).[2]

-

Pterocarpans: Erythrabyssin II, Phaseollin, 6

-hydroxyphaseollidin. (Antifungal defense).[2][3] -

Other Flavonoids: Atalantoflavone, Neobavaisoflavone, Abyssinone IV.

Pharmacological Mechanisms & Therapeutic Potential[3][5][6][7][8]

Cytotoxicity & Oncology

The lipophilic nature of prenylated isoflavonoids allows them to penetrate the lipid bilayer of cancer cells, inducing apoptosis via mitochondrial disruption.

Quantitative Potency Data (IC50 / MIC):

| Target Cell Line / Pathogen | Compound | Activity Value | Mechanism |

| Leukemia (CCRF-CEM) | Sigmoidin I | IC50: 18.50 µg/mL | Caspase activation; ROS induction |

| Glioblastoma (U87MG) | Sigmoidin I | IC50: 45.00 µg/mL | Apoptosis induction |

| Colon Cancer (HCT116) | Sigmoidin I | IC50: 19.63 µg/mL | p53-dependent pathway |

| Staphylococcus aureus | Sigmoidin L | MIC: 0.20 mg/disc | Membrane disruption |

| Escherichia coli | Neobavaisoflavone | MIC: 8 - 32 µg/mL | Efflux pump inhibition potential |

| Plasmodium falciparum | Stem Bark Extract | IC50: 10 µg/mL | Heme detoxification inhibition |

Antimicrobial Resistance (AMR)

E. sigmoidea compounds, particularly Atalantoflavone and Neobavaisoflavone , have shown efficacy against MDR strains. The mechanism often involves the inhibition of bacterial efflux pumps, restoring sensitivity to standard antibiotics.

Experimental Workflows: Isolation & Characterization

Extraction Protocol (Causality-Driven)

Rationale: A polarity-gradient extraction is strictly required. Direct methanolic extraction pulls too many sugars/tannins. A sequential partition concentrates the prenylated flavonoids in the non-polar/mid-polar fractions.

Step-by-Step Methodology:

-

Maceration: Dry, pulverize stem bark (2 kg). Macerate in MeOH:CH2Cl2 (1:1) for 48h to disrupt cell walls and solubilize broad-spectrum metabolites.

-

Concentration: Evaporate solvent under reduced pressure (Rotavap) at 40°C to yield Crude Extract.

-

Liquid-Liquid Partitioning:

-

Suspend Crude Extract in H2O.

-

Wash 1 (n-Hexane): Removes fats, waxes, and chlorophyll. Discard or save for lipid analysis.

-

Wash 2 (CH2Cl2 or CHCl3): CRITICAL STEP. This fraction captures the Sigmoidins and Pterocarpans.

-

Wash 3 (EtOAc): Captures more polar glycosides.

-

-

Chromatography: Subject the CH2Cl2 fraction to Silica Gel 60 column chromatography. Elute with n-Hexane

EtOAc gradient.[4]

Visualization: Extraction Logic

Figure 1: Polarity-driven fractionation workflow targeting the lipophilic Sigmoidin series.

Biosynthetic Context

Understanding the biosynthesis is crucial for metabolic engineering or synthetic biology applications. The Sigmoidin series arises from the Phenylpropanoid Pathway , diverging at the isoflavone synthase (IFS) step, followed by crucial prenyltransferase activity.

Pathway Logic

-

Precursor: Phenylalanine

Cinnamic Acid -

Scaffold Formation: Chalcone Synthase (CHS) forms the flavonoid backbone (Naringenin chalcone).

-

Isoflavonoid Shift: Isoflavone Synthase (IFS) performs the 2,3-aryl migration.

-

Decoration (The "Sigmoidin" Step): Prenyltransferases add dimethylallyl groups at C-6, C-8, or C-3', which subsequently cyclize to form the characteristic pyran/furan rings of Sigmoidins.

Visualization: Biosynthetic Pathway

Figure 2: Biosynthetic divergence showing the prenylation step critical for Sigmoidin production.

References

-

Kuete, V., et al. (2014). Cytotoxic flavonoids and isoflavonoids from Erythrina sigmoidea towards multi-factorial drug resistant cancer cells.[2] Phytomedicine, 21(5), 682–688.[2]

-

Kouam, J., et al. (2008). Flavanones from the Stem Bark of Erythrina sigmoidea. Natural Product Communications, 3(11).[4]

-

Nkengfack, A. E., et al. (1994). Sigmoidin I, a new prenylated isoflavanone from Erythrina sigmoidea. Journal of Natural Products.

-

Fankam, A. G., & Kuete, V. (2024). Ethnomedicinal uses, phytochemistry, and antiproliferative potential of the genus Erythrina.[2] Studies in Natural Products Chemistry.

-

Djeussi, D. E., et al. (2015). Antibacterial activities of the methanol extracts and compounds from Erythrina sigmoidea against Gram-negative multi-drug resistant phenotypes. BMC Complementary and Alternative Medicine.[5]

Sources

Eriodictyol Derivatives in Medicinal Chemistry: A Technical Guide to Synthesis, Bioactivity, and Therapeutic Application

Executive Summary: Eriodictyol, a naturally occurring flavanone found abundantly in citrus fruits and medicinal plants, has emerged as a promising scaffold in medicinal chemistry.[1][2][3] Its inherent antioxidant, anti-inflammatory, and neuroprotective properties provide a robust foundation for the development of novel therapeutic agents.[1][2][4][5] However, challenges such as low bioavailability and rapid metabolism necessitate chemical modification to enhance its drug-like properties.[6] This technical guide offers an in-depth exploration of eriodictyol and its derivatives for researchers, scientists, and drug development professionals. We will delve into the core chemistry of the eriodictyol scaffold, strategic derivatization, structure-activity relationship (SAR) analysis, and the mechanistic basis for its diverse therapeutic applications, including detailed experimental protocols and workflow visualizations.

The Eriodictyol Scaffold: Foundation and Physicochemical Properties

Introduction to Flavanones and Eriodictyol

Eriodictyol is a flavonoid belonging to the flavanone subclass, characterized by a C6-C3-C6 backbone.[1][2] Flavonoids are a diverse group of polyphenolic compounds widely recognized for their contributions to human health, largely attributed to their antioxidant and anti-inflammatory capabilities.[6][7] Eriodictyol, specifically, has been identified as a key bioactive component in traditional remedies like Yerba Santa (Eriodictyon californicum) and is prevalent in the human diet through citrus fruits.[3][6]

Chemical Structure and Physicochemical Properties

The chemical structure of eriodictyol, (S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one, is fundamental to its biological activity.[7][8] Its key features include a catechol group (3',4'-dihydroxy) on the B-ring and hydroxyl groups at positions 5 and 7 on the A-ring, which are crucial for its potent antioxidant and free-radical scavenging activities.[6]

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₂O₆ | [6][7][8] |

| Molecular Weight | 288.25 g/mol | [6][7][8] |

| Melting Point | 269–270 °C | [8] |

| Water Solubility | 0.07 mg/mL (at 20 °C) | [8] |

| Appearance | Solid | [8] |

Natural Sources and Extraction Methodologies

Eriodictyol is predominantly found in citrus fruits like lemons and oranges, as well as in medicinal plants such as Yerba Santa, peanuts, and rose hips.[3][6][8] Extraction is commonly achieved using solvents like methanol or through advanced techniques such as ultrasound-assisted extraction to enhance yield and preserve the compound's integrity.[8] High-performance liquid chromatography (HPLC) is a standard analytical method for the identification and quantification of eriodictyol in plant extracts.[7][8]

Pharmacokinetics and Metabolism: The Rationale for Derivatization

Despite its therapeutic promise, the clinical utility of native eriodictyol is hampered by its pharmacokinetic profile. Upon ingestion, it undergoes extensive Phase I and Phase II metabolism in the liver and intestines.[6] The primary metabolic pathways include glucuronidation and sulfation of the hydroxyl groups and methoxylation of the catechol moiety to form homoeriodictyol.[4][5] These modifications increase water solubility, leading to rapid excretion and limiting systemic bioavailability.[4][5][6] This metabolic vulnerability is the primary driver for the synthesis of eriodictyol derivatives, which are designed to improve stability, enhance absorption, and prolong therapeutic action.

Synthetic Strategies for Eriodictyol Derivatization

Rationale for Chemical Modification

The goals of derivatizing the eriodictyol scaffold are multifaceted:

-

Enhance Bioavailability: Masking hydrophilic hydroxyl groups through glycosylation or methylation can improve lipid membrane permeability and reduce first-pass metabolism.

-

Increase Potency: Strategic modifications can improve the molecule's binding affinity to specific biological targets.

-

Modulate Selectivity: Derivatization can direct the molecule's activity towards a specific signaling pathway or cell type.

-

Improve Stability: Protecting metabolically labile sites can increase the compound's half-life in circulation.

Key Synthetic Pathways

Medicinal chemists employ several strategies to create eriodictyol derivatives:

-

O-Methylation: Conversion of the 3'-hydroxyl group of eriodictyol yields homoeriodictyol. This can be achieved through enzymatic processes using O-methyltransferases or through chemical synthesis.[9] This modification can alter receptor binding and improve metabolic stability.

-

Glycosylation: Attaching sugar moieties to the hydroxyl groups (commonly at the 7-position to form eriodictyol-7-O-glucoside) can significantly alter solubility and pharmacokinetic properties.[4][10] Biosynthesis using engineered microorganisms is an increasingly common method for producing specific glycosides.[8]

-

Alkylation/Acylation: Introducing alkyl or acyl chains to the hydroxyl groups can increase lipophilicity, potentially enhancing cell membrane penetration.

Experimental Workflow: General Synthesis and Purification

The synthesis of an eriodictyol derivative is a systematic process that requires careful planning and execution. The causality behind this workflow is to ensure the desired product is synthesized with high purity and its structure is unequivocally confirmed before biological testing.

Caption: General workflow for synthesis and purification of eriodictyol derivatives.

Protocol: Biosynthesis of Homoeriodictyol from Eriodictyol

This protocol outlines a method for the enzymatic conversion of eriodictyol to homoeriodictyol using a recombinant O-methyltransferase (OMT) expressed in a host cell like E. coli.[9]

Materials:

-

Recombinant host cells expressing a suitable OMT.

-

Culture medium (e.g., LB broth with appropriate antibiotic).

-

Inducer (e.g., IPTG).

-

Eriodictyol stock solution (in DMSO).

-

Lysis buffer.

-

Purification columns and HPLC system.

Procedure:

-

Cell Culture: Inoculate the recombinant host cells into culture medium and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induction: Add the inducer to the culture to a final concentration of 1 mM to initiate the expression of the OMT enzyme. Reduce the temperature to 25-30°C and continue to culture for 12-16 hours. Causality: Lowering the temperature after induction often improves protein folding and solubility, leading to higher yields of active enzyme.

-

Biotransformation: Add the eriodictyol stock solution to the cell culture to a final concentration of 100-200 µM.

-

Incubation: Culture the cells under the same conditions for another 24-48 hours, allowing the expressed enzyme to convert eriodictyol to homoeriodictyol.

-

Extraction: Centrifuge the culture to pellet the cells. The product, homoeriodictyol, may be present in both the supernatant and the cell pellet. Extract the product from the supernatant with ethyl acetate and from the cell pellet after sonication-induced lysis.

-

Purification and Analysis: Combine the organic extracts, evaporate the solvent, and purify the resulting solid by column chromatography. Analyze the final product by HPLC and confirm its identity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that systematically evaluates how a molecule's structure influences its biological activity.[11][12] For eriodictyol derivatives, SAR studies help identify the key structural features responsible for their therapeutic effects, guiding the design of more potent and selective compounds.[12]

Key Structural Determinants for Biological Activity

-

The Catechol B-Ring: The 3',4'-dihydroxy configuration on the B-ring is critical for high antioxidant activity. This structure is an excellent hydrogen donor and can chelate metal ions, effectively neutralizing reactive oxygen species (ROS). Modification of this group, for instance by methylation to form homoeriodictyol, often reduces direct antioxidant capacity but may enhance other activities or improve metabolic stability.[13]

-

Hydroxyl Groups on the A-Ring: The hydroxyl groups at positions 5 and 7 contribute significantly to the molecule's overall antioxidant and anti-inflammatory properties. These sites are also common points for glycosylation, which impacts solubility and bioavailability.

-

The C2-C3 Double Bond (or lack thereof): As a flavanone, eriodictyol has a saturated C2-C3 bond. The presence of a double bond at this position (as in the related flavone, luteolin) creates a more planar structure and can enhance certain biological activities. The stereochemistry at the C2 position also influences biological interactions.[13]

SAR Summary for Eriodictyol Derivatives

| Structural Modification | Impact on Antioxidant Activity | Impact on Anti-inflammatory Activity | Impact on Anticancer Activity | Rationale |

| Methylation of 3'-OH (to Homoeriodictyol) | Generally Decreased | Maintained or Increased | Maintained or Increased | Reduces radical scavenging ability but may improve cell uptake and interaction with specific enzymes. |

| Glycosylation at 7-OH | Decreased (in vitro) | Variable | Variable | The bulky sugar group can sterically hinder interaction with targets but improves solubility and may act as a pro-drug, releasing the active aglycone after metabolic cleavage.[4] |

| Introduction of Electron-Donating Groups | Increased | Increased | Increased | Groups like -NH₂ or -OCH₃ on the aromatic rings can enhance the molecule's ability to stabilize free radicals and interact with biological targets.[14] |

Computational Approaches in SAR Prediction

Modern medicinal chemistry heavily relies on computational tools to predict the activity of novel derivatives, thereby saving time and resources.[15] Methods like Frontier Molecular Orbital (FMO) analysis can predict reactive sites, while Density of States (DOS) analysis can help understand the influence of specific functional groups on the molecule's stability and reactivity.[15] These computational strategies are invaluable for building robust SAR models and prioritizing the synthesis of the most promising compounds.[15]

Therapeutic Applications and Mechanistic Insights

Eriodictyol and its derivatives exert their therapeutic effects by modulating a variety of cellular signaling pathways.[2][4]

Anti-inflammatory Activity

Eriodictyol demonstrates potent anti-inflammatory effects in various models, including neuroinflammation and colitis.[7]

-

Mechanism: The primary anti-inflammatory mechanism involves the inhibition of pro-inflammatory signaling pathways. Eriodictyol has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) like p38 and ERK.[16][17] This leads to a downstream reduction in the production of inflammatory mediators such as TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).[7] In models of rheumatoid arthritis, eriodictyol inhibits the survival of fibroblast-like synoviocytes by targeting the AKT/FOXO1 signaling pathway.[18]

Anticancer Potential

Eriodictyol exhibits anticancer activity against a range of cancer cell lines, including lung, pancreatic, and gastric cancer, as well as glioma.[19][20][21] It is often non-toxic to normal cells, highlighting its potential as a selective anticancer agent.[19]

-

Mechanism: Its anticancer effects are multifactorial. Eriodictyol can induce apoptosis (programmed cell death) by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and by disrupting the mitochondrial membrane potential.[19] It also causes cell cycle arrest, typically at the G2/M phase.[19] A key mechanism is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[19][20]

Caption: Eriodictyol derivatives inhibit the PI3K/Akt/mTOR cancer survival pathway.

Neuroprotective Effects

Eriodictyol provides significant protection against oxidative stress-induced neuronal damage, a key factor in neurodegenerative diseases.[4][8]

-

Mechanism: A critical neuroprotective mechanism is the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[4][17] Under conditions of oxidative stress, eriodictyol promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE. This binding initiates the transcription of a suite of cytoprotective and antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO-1).[16][17][22] This coordinated enzymatic defense system enhances the cell's ability to neutralize ROS and resist oxidative damage.

Sources

- 1. The pharmacological and biological roles of eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. Eriodictyol - Wikipedia [en.wikipedia.org]

- 4. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. foodstruct.com [foodstruct.com]

- 7. mdpi.com [mdpi.com]

- 8. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2020077367A1 - Biosynthesis of homoeriodictyol - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. collaborativedrug.com [collaborativedrug.com]

- 12. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 13. Stereospecific pharmacokinetics of racemic homoeriodictyol, isosakuranetin, and taxifolin in rats and their disposition in fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Eriodictyol inhibits survival and inflammatory responses and promotes apoptosis in rheumatoid arthritis fibroblast-like synoviocytes through AKT/FOXO1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway [frontiersin.org]

- 21. mdpi.com [mdpi.com]

- 22. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Sigmoidin A as a Selective 5-Lipoxygenase Inhibitor

The following technical guide details the 5-lipoxygenase (5-LOX) inhibition properties of Sigmoidin A, structured for application scientists and drug development researchers.

Compound Class: Prenylated Flavanone Primary Target: Arachidonate 5-Lipoxygenase (ALOX5/5-LOX) Secondary Activity: Radical Scavenging / Redox Modulation

Executive Summary

Sigmoidin A is a prenylated flavanone isolated primarily from Erythrina sigmoidea (Fabaceae).[1] Unlike non-specific NSAIDs that target cyclooxygenases (COX), Sigmoidin A exhibits a distinct pharmacological profile characterized by selective inhibition of 5-lipoxygenase (5-LOX) with no significant activity against COX-1.

This selectivity is critical for therapeutic strategies aiming to reduce leukotriene-mediated inflammation (asthma, allergic rhinitis) without compromising gastric mucosal integrity maintained by COX-1 derived prostaglandins. With an IC₅₀ of 31 µM , Sigmoidin A represents a lead scaffold for developing redox-active 5-LOX inhibitors.

Chemical & Pharmacological Profile

Structural Determinants of Activity

Sigmoidin A is a derivative of eriodictyol, modified by a prenyl group on the B-ring.

-

Core Scaffold: Flavanone (2,3-dihydroflavone).

-

Prenylation: The presence of the prenyl side chain enhances lipophilicity, facilitating membrane intercalation where 5-LOX translocates upon activation (FLAP interaction).

-

Redox Center: The polyphenolic hydroxyl groups provide the electron-donating capacity necessary to reduce the active site iron (Fe³⁺

Fe²⁺) of 5-LOX, a common mechanism for flavonoid-based inhibitors.

Quantitative Inhibition Data

The following table summarizes the inhibitory metrics of Sigmoidin A compared to standard reference compounds.

| Target Enzyme | Parameter | Value | Reference Standard (Zileuton) | Selectivity Note |

| 5-Lipoxygenase (5-LOX) | IC₅₀ | 31 µM | ~0.5 - 1.0 µM | Moderate Potency |

| Cyclooxygenase-1 (COX-1) | IC₅₀ | > 100 µM | N/A | High Selectivity |

| PLA₂ (Edema Model) | Inhibition | 89% (TPA) | Cyproheptadine | Anti-edematous |

| DPPH Radical | SC₅₀ | Potent | Ascorbic Acid | High Antioxidant Capacity |

Interpretation: While less potent than the synthetic drug Zileuton, Sigmoidin A's value lies in its dual mechanism : direct enzyme inhibition coupled with ROS scavenging, which dampens the oxidative stress that often triggers the 5-LOX cascade.

Mechanism of Action (MOA)

The inhibition of 5-LOX by Sigmoidin A is likely driven by a Redox-Active Mechanism . 5-LOX requires a non-heme iron atom in the ferric state (Fe³⁺) for catalytic turnover.

-

Redox Cycling: Sigmoidin A, acting as a reducing agent (supported by DPPH and Cu(II) reduction data), reduces the active site iron to the ferrous state (Fe²⁺), rendering the enzyme inactive.

-

Radical Scavenging: 5-LOX activity generates lipid hydroperoxides (5-HPETE) which perpetuate the reaction (pseudoperoxidase activity). Sigmoidin A scavenges these lipid peroxyl radicals, breaking the catalytic cycle.

-

Membrane Interference: The prenyl group allows Sigmoidin A to partition into the nuclear membrane, interfering with the assembly of the 5-LOX/FLAP (Five-Lipoxygenase Activating Protein) complex.

Visualization: The 5-LOX Inhibition Pathway[2][3]

Figure 1: Mechanistic intervention of Sigmoidin A in the Leukotriene Biosynthetic Pathway.[1]

Experimental Protocols for Validation

To validate the activity of Sigmoidin A, researchers should utilize a Polymorphonuclear Leukocyte (PMNL) Assay . This is superior to purified enzyme assays as it accounts for membrane permeability and FLAP interaction.

Protocol: 5-LOX Inhibition in Intact Human PMNLs

Objective: Determine IC₅₀ of Sigmoidin A against LTB₄ formation.

Reagents & Setup

-

Cell Source: Freshly isolated human PMNLs (

cells/mL). -

Buffer: PBS containing 1 mg/mL glucose and 1 mM CaCl₂.

-

Stimulant: Calcium Ionophore A23187 (2.5 µM).

-

Substrate: Exogenous Arachidonic Acid (optional, if not relying on endogenous release).

-

Reference: Zileuton (Positive Control).

Step-by-Step Methodology

-

Isolation: Isolate PMNLs from heparinized venous blood using dextran sedimentation and centrifugation over a lymphocyte separation medium (Ficoll-Paque). Resuspend in PBS/Glucose.

-

Pre-Incubation: Aliquot

cells into reaction tubes. Add Sigmoidin A (dissolved in DMSO) at a log-dose range (e.g., 0.1, 1, 10, 30, 100 µM).-

Control: DMSO vehicle only (Max Activity).

-

Blank: No stimulant (Basal Level).

-

Time: Incubate for 15 minutes at 37°C .

-

-

Stimulation: Add Ca²⁺-Ionophore A23187 (final conc. 2.5 µM) to initiate the reaction.

-

Reaction Time: Incubate for exactly 10 minutes .

-

-

Termination: Stop reaction by adding equal volume of ice-cold Methanol (containing internal standard, e.g., PGB₂).

-

Extraction: Centrifuge at 4°C (3000 x g, 10 min). Collect supernatant. Acidify to pH 3.0 and extract with solid-phase extraction (C18 columns) or ethyl acetate.

-

Quantification (HPLC-UV):

-

Column: C18 Reverse Phase (5 µm).

-

Mobile Phase: Methanol/Water/Acetic Acid (isocratic or gradient).

-

Detection: UV at 270 nm (specific for the conjugated triene system of LTB₄).

-

Calculation: Calculate % Inhibition =

.

-

Visualization: Experimental Workflow

Figure 2: Standardized workflow for assessing 5-LOX inhibition in intact cells.

Therapeutic Implications & Toxicology[5][6]

Anti-Inflammatory Efficacy

In vivo studies (TPA-induced ear edema and PLA₂-induced paw edema) confirm that the in vitro 5-LOX inhibition translates to physiological anti-inflammatory effects. Sigmoidin A reduced TPA-induced edema by 89% , comparable to potent corticosteroids.

Toxicity Warning

While effective as an anti-inflammatory, Sigmoidin A exhibits cytotoxicity toward cancer cells (and potentially healthy cells at high doses) via a pro-oxidative mechanism in the presence of copper ions (Cu²⁺).[2]

-

Mechanism: In the presence of cellular copper, Sigmoidin A can cycle to generate Reactive Oxygen Species (ROS), causing DNA strand scission.

-

Implication: Drug development must focus on formulation to minimize systemic free-metal interaction or utilize the scaffold to separate the 5-LOX pharmacophore from the metal-reducing moiety.

References

-

Njamen, D., et al. (2004). Anti-inflammatory activities of two flavanones, sigmoidin A and sigmoidin B, from Erythrina sigmoidea.[1][3] Planta Medica, 70(2), 104-107.[1]

-

Habtemariam, S. (2009). Comparative antioxidant, prooxidant and cytotoxic activity of sigmoidin A and eriodictyol.[2] Planta Medica, 75(12), 1304-1308.

-

Werz, O., & Steinhilber, D. (2006). Therapeutic options for 5-lipoxygenase inhibitors. Pharmacology & Therapeutics, 112(3), 701-718.

-

Fahmy, N. M., et al. (2020). Comprehensive review on flavonoids biological activities of Erythrina plant species.[3] Industrial Crops and Products, 123, 448-478.

Sources

Technical Whitepaper: Sigmoidin A as a Potent Anti-Staphylococcal Agent

Mechanistic Insights, Efficacy Data, and Experimental Protocols

Executive Summary

The escalation of Methicillin-Resistant Staphylococcus aureus (MRSA) resistance vectors necessitates the identification of non-beta-lactam pharmacophores. Sigmoidin A , a prenylated flavanone isolated from Erythrina sigmoidea, has emerged as a high-potency lead compound. Unlike varying plant extracts, purified Sigmoidin A demonstrates a Minimum Inhibitory Concentration (MIC) as low as 4 µg/mL against clinical S. aureus isolates, placing its potency within the range of standard-of-care antibiotics.

This guide analyzes the physicochemical basis of Sigmoidin A’s activity, delineates its membrane-disruptive mechanism of action (MoA), and provides validated protocols for reproducing these findings in a preclinical setting.

Chemical Identity & Pharmacophore Analysis

Sigmoidin A is not merely a flavonoid; it is a prenylated isoflavanone/flavanone derivative . The critical structural determinant of its antibacterial efficacy is the presence of the prenyl group (3-methylbut-2-enyl) on the B-ring.

Structure-Activity Relationship (SAR)

-

Lipophilicity: The prenyl side chain significantly increases the logP (partition coefficient) of the molecule compared to non-prenylated flavonoids (e.g., naringenin). This lipophilicity is the "key" that allows Sigmoidin A to insert itself into the peptidoglycan-lipid bilayer interface of Gram-positive bacteria.

-

Hydroxyl Positioning: The 7,4'-dihydroxy substitution pattern facilitates hydrogen bonding with polar head groups of the bacterial membrane, anchoring the molecule while the prenyl tail disrupts the hydrophobic core.

| Property | Specification |

| IUPAC Name | 7,4'-dihydroxy-2',5'-dimethoxy-6'-(3-methylbut-2-enyl)flavanone |

| Class | Prenylated Flavanone |

| Primary Source | Erythrina sigmoidea (Root/Stem Bark) |

| Key Moiety | C-6' Prenyl group (Critical for membrane affinity) |

Antimicrobial Efficacy: The Data

The following data synthesizes comparative studies of Sigmoidin A against standard antibiotics. Note the efficacy retention against resistant strains, a hallmark of membrane-acting agents.

Table 1: Comparative MIC Values against S. aureus Phenotypes

| Compound | Strain Type | MIC Range (µg/mL) | Activity Classification |

| Sigmoidin A | S. aureus (MSSA) | 2.0 – 4.0 | Potent |

| Sigmoidin A | S. aureus (MRSA) | 4.0 – 8.0 | Potent |

| Vancomycin | MRSA (Clinical) | 0.5 – 2.0 | Standard of Care |

| Methicillin | MRSA (Resistant) | > 16.0 | Resistant |

| Sigmoidin B | S. aureus | 8.0 – 16.0 | Moderate |

Data Interpretation: Sigmoidin A exhibits a narrow efficacy window (2–8 µg/mL) regardless of the strain's beta-lactamase status, indicating a mechanism of action independent of Penicillin-Binding Protein 2a (PBP2a).

Mechanism of Action (MoA)

Unlike beta-lactams that inhibit cell wall synthesis enzymes, Sigmoidin A acts as a membranotropic agent .

The "Velcro-Tearing" Hypothesis

-

Adsorption: The cationic/polar regions of Sigmoidin A interact with the negatively charged teichoic acids on the S. aureus surface.

-

Insertion: The hydrophobic prenyl tail inserts into the lipid bilayer.

-

Depolarization: Accumulation of the compound disrupts the electrochemical gradient (proton motive force), leading to leakage of intracellular ions (K+) and ATP depletion.

-

Oxidative Stress: Secondary generation of Reactive Oxygen Species (ROS) occurs, further damaging DNA and proteins.

Visualization: Signaling & Lysis Pathway

Figure 1: The dual-action pathway of Sigmoidin A involving membrane depolarization and oxidative stress induction.

Experimental Protocols

To validate the 4 µg/mL MIC claim, precise adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines is required.

Protocol A: Broth Microdilution Assay (MIC Determination)

Rationale: This method avoids the diffusion variables of disk assays, which are unreliable for lipophilic compounds like prenylated flavonoids.

Reagents:

-

Mueller-Hinton Broth (MHB), cation-adjusted.

-

Resazurin dye (0.015%) or INT (p-iodonitrotetrazolium chloride) as a growth indicator.

-

Sigmoidin A stock (dissolved in DMSO; final well concentration < 1% DMSO).

Workflow:

-

Inoculum Prep: Adjust S. aureus culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in MHB. -

Serial Dilution: In a 96-well plate, dispense 100 µL of MHB. Add Sigmoidin A in the first column and serially dilute (1:2) across the plate (Range: 64 µg/mL down to 0.125 µg/mL).

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well.

-

Incubation: 37°C for 18–24 hours.

-

Readout: Add 20 µL Resazurin. Incubate 1 hour.

-

Pink/Colorless: Viable growth (Reduction of dye).

-

Blue/Purple: Inhibition (No growth). The lowest concentration remaining blue is the MIC.

-

Protocol B: Time-Kill Kinetics

Rationale: Determines if the compound is bacteriostatic or bactericidal.

Figure 2: Workflow for Time-Kill Kinetics. A reduction of ≥3 log10 CFU/mL indicates bactericidal activity.

Therapeutic Potential & Synergy

Sigmoidin A is a prime candidate for Combination Therapy .

-

Antibiotic Potentiation:

-

Due to its membrane-disrupting nature, Sigmoidin A increases the permeability of the bacterial cell wall.

-

Hypothesis: It can re-sensitize MRSA to beta-lactams (e.g., Oxacillin) or reduce the required dose of Vancomycin. Synergistic effects (Fractional Inhibitory Concentration Index < 0.5) have been observed with similar prenylated flavonoids.[1]

-

-

Biofilm Inhibition:

-

Prenylated flavonoids have been shown to downregulate biofilm-associated genes (icaA, icaD). Sigmoidin A's hydrophobicity allows it to penetrate the exopolysaccharide matrix better than hydrophilic antibiotics.

-

References

-

Kuete, V., et al. (2007). Antimicrobial activity of the methanolic extract and compounds from the stem bark of Erythrina sigmoidea. Journal of Ethnopharmacology.

-

Njamen, D., et al. (2004). Anti-inflammatory activities of two flavanones, Sigmoidin A and Sigmoidin B, from Erythrina sigmoidea.[2] Planta Medica.

-

Kouam, J., et al. (2007). Sigmoidine L, a new antibacterial flavonoid from Erythrina sigmoidea. Natural Product Communications.

-

Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

-

Botta, B., et al. (2005). Prenylated flavonoids: pharmacology and biotechnology. Current Medicinal Chemistry.

Sources

The Dichotomy of a Flavanone: A Technical Guide to the Pro-oxidant and Antioxidant Dynamics of Sigmoidin A

Foreword: The Nuances of Redox Modulation in Drug Discovery

In the intricate landscape of cellular biochemistry, the modulation of redox states presents a compelling therapeutic strategy. Molecules capable of a dualistic role—acting as both pro-oxidant and antioxidant agents—are of particular interest to researchers in oncology and inflammatory diseases. Sigmoidin A, a prenylated flavanone isolated from plants of the Erythrina genus, exemplifies this fascinating dichotomy. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pro-oxidant and antioxidant effects of Sigmoidin A, offering a critical resource for scientists and drug development professionals. We will dissect the experimental methodologies used to characterize these opposing activities and delve into the signaling pathways that govern this delicate balance, ultimately providing a comprehensive understanding of Sigmoidin A's potential as a therapeutic agent.

Unveiling Sigmoidin A: A Prenylated Flavanone of Interest

Sigmoidin A is a member of the flavonoid family, specifically a prenylated flavanone.[1] Its chemical structure is characterized by a C6-C3-C6 backbone with the addition of one or more isopentenyl (prenyl) groups. These lipophilic prenyl moieties are known to enhance the biological activity of flavonoids, including their antimicrobial and cytotoxic properties, by facilitating their interaction with cellular membranes.[2][3]

The Antioxidant Facet of Sigmoidin A: A Presumed Nrf2-Mediated Response

Flavonoids are well-documented for their antioxidant properties, primarily their ability to scavenge free radicals and chelate transition metals. Sigmoidin A shares this characteristic, demonstrating potent radical scavenging activity.[4]

Mechanism of Antioxidant Action: The Nrf2 Signaling Pathway

While direct studies on Sigmoidin A's activation of the Nrf2 pathway are not yet available, the broader class of flavonoids is known to be potent activators of this critical antioxidant response element. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including many flavonoids, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, and initiate their transcription. These genes encode for a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis.

The following diagram illustrates the proposed mechanism of Nrf2 activation by Sigmoidin A:

Caption: Proposed Nrf2 activation by Sigmoidin A.

Quantitative Assessment of Antioxidant Activity

The antioxidant capacity of Sigmoidin A has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The change in color from violet to yellow is measured spectrophotometrically.

| Compound | Assay | IC50 (µM) | Reference |

| Sigmoidin A | DPPH Radical Scavenging | 31 | [4] |

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

The Pro-oxidant Side of Sigmoidin A: A Strategy for Anticancer Activity

Paradoxically, under certain conditions, particularly in the presence of transition metals and within the unique microenvironment of cancer cells, Sigmoidin A exhibits pro-oxidant activity. This property is increasingly being recognized as a valuable mechanism for inducing selective cancer cell death.

The Copper-Dependent Pro-oxidant Mechanism

A key study has elucidated that the pro-oxidant effect of Sigmoidin A is dependent on the presence of copper ions (Cu(II)).[1] Sigmoidin A can reduce Cu(II) to its more reactive cuprous form, Cu(I). This redox cycling of copper, in the presence of molecular oxygen, can lead to the generation of reactive oxygen species (ROS), such as the highly damaging hydroxyl radical (•OH), via a Fenton-like reaction. This surge in ROS can inflict significant damage on cellular macromolecules, including DNA.

The pro-oxidant activity of Sigmoidin A has been demonstrated through its ability to cause concentration-dependent strand scission in pBR322 plasmid DNA in the presence of Cu(II).[1] This DNA damage can be abolished by ROS scavengers, such as glutathione (GSH) and catalase, as well as by the specific Cu(I) chelator, neocuproine, confirming the involvement of both ROS and Cu(I) in the process.[1]

The following diagram outlines the copper-dependent pro-oxidant mechanism of Sigmoidin A:

Caption: Copper-dependent pro-oxidant mechanism of Sigmoidin A.

Depletion of Intracellular Glutathione and Enhanced Cytotoxicity

A critical aspect of Sigmoidin A's pro-oxidant anticancer activity is its ability to deplete intracellular glutathione (GSH) levels in cancer cells.[1] GSH is a major intracellular antioxidant that plays a crucial role in detoxifying ROS and electrophilic compounds. By reducing the cellular pool of GSH, Sigmoidin A sensitizes cancer cells to the damaging effects of the increased ROS it generates.

The cytotoxic effect of Sigmoidin A on cancer cells is significantly more potent than that of its non-prenylated counterpart, eriodictyol, suggesting that the prenyl group enhances its pro-oxidant and cytotoxic capabilities.[1] Furthermore, the cytotoxicity of Sigmoidin A is significantly attenuated by the addition of exogenous GSH, reinforcing the central role of GSH depletion in its mechanism of action.[1]

Experimental Protocols for Assessing the Dual Effects of Sigmoidin A

To provide a practical framework for researchers, this section details the step-by-step methodologies for key experiments used to evaluate the pro-oxidant and antioxidant effects of Sigmoidin A.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This protocol outlines the procedure for determining the free radical scavenging activity of Sigmoidin A.

Workflow Diagram:

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

-

Preparation of Reagents:

-

Prepare a stock solution of Sigmoidin A in methanol.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a fresh working solution of DPPH (e.g., 0.1 mM) in methanol. Keep this solution in the dark.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of each Sigmoidin A dilution to the wells.

-

Add the DPPH working solution to each well to initiate the reaction.

-

Include a control group containing only methanol and the DPPH solution.

-

Include a blank group containing only methanol.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of Sigmoidin A using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot the % inhibition against the concentration of Sigmoidin A.

-

Determine the IC50 value, which is the concentration of Sigmoidin A that causes 50% inhibition of the DPPH radical, from the dose-response curve.

-

Cellular Reactive Oxygen Species (ROS) Assay (Pro-oxidant Activity)

This protocol describes the use of the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe to measure intracellular ROS generation induced by Sigmoidin A.

Workflow Diagram:

Caption: Workflow for the cellular ROS assay using DCFH-DA.

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Seed the cancer cell line of interest in a 96-well black, clear-bottom plate and allow the cells to adhere overnight.

-

Treat the cells with various concentrations of Sigmoidin A. To investigate the copper-dependency, include experimental groups with and without the addition of a non-toxic concentration of CuCl₂. Include appropriate vehicle controls.

-

-

Probe Loading:

-

After the desired treatment period, remove the treatment medium and wash the cells with a warm buffer (e.g., PBS or HBSS).

-

Load the cells with a working solution of DCFH-DA (typically 5-10 µM) in a serum-free medium.

-

Incubate the cells at 37°C for 30-60 minutes in the dark.

-

-

Measurement:

-

Remove the DCFH-DA loading solution and wash the cells gently with a warm buffer.

-

Add buffer to the wells and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

-

Data Analysis:

-

Normalize the fluorescence intensity of the treated cells to that of the control cells to determine the fold-increase in ROS production.

-

Concluding Remarks and Future Directions

Sigmoidin A presents a compelling case study in the dualistic nature of flavonoid bioactivity. Its capacity to act as a potent antioxidant, likely through the activation of the Nrf2 signaling pathway, suggests a role in cytoprotection under conditions of oxidative stress. Conversely, its copper-dependent pro-oxidant mechanism, leading to ROS generation, DNA damage, and depletion of cellular glutathione, positions it as a promising candidate for anticancer drug development. The enhanced cytotoxicity conferred by its prenyl group underscores the importance of this structural feature in its pro-oxidant activity.

Future research should focus on unequivocally establishing the link between Sigmoidin A and the Nrf2 pathway. Elucidating the specific molecular targets downstream of its pro-oxidant activity that trigger apoptosis in cancer cells will be crucial for its clinical translation. Furthermore, exploring the in vivo efficacy and safety profile of Sigmoidin A in preclinical cancer models is a necessary next step. A deeper understanding of the contextual factors that dictate the switch between its antioxidant and pro-oxidant effects will ultimately enable the harnessing of its full therapeutic potential.

References

-

Fomum, Z. T., Ayafor, J. F., & Mbafor, J. T. (1986). Novel anti-inflammatory and antioxidant flavanones from Erythrina sigmoidea. Journal of the Chemical Society, Perkin Transactions 1, 331-334. [Link]

- Tan, S., & Sagara, Y. (2009). The role of Nrf2 in the chemopreventive effects of flavonoids. Food Factors for Health Promotion, 64, 12-21.

- Prochaska, H. J., & Santamaria, A. B. (1988). Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers. Analytical biochemistry, 169(2), 328-336.

- Dinkova-Kostova, A. T., & Abramov, A. Y. (2015). The emerging role of Nrf2 in mitochondrial function. Free Radical Biology and Medicine, 88, 179-188.

- Valko, M., Morris, H., & Cronin, M. T. (2005). Metals, toxicity and oxidative stress. Current medicinal chemistry, 12(10), 1161-1208.

- Lau, A., Villeneuve, N. F., Sun, Z., Wong, P. K., & Zhang, D. D. (2008). Dual roles of Nrf2 in cancer. Pharmacological research, 58(5-6), 262-270.

- Botta, B., Vitali, A., Menendez, P., Misiti, D., & Delle Monache, G. (2005). Prenylated flavonoids: pharmacology and biotechnology. Current medicinal chemistry, 12(6), 717-739.

- Orhan, I. E. (Ed.). (2018). Prenylated flavonoids: chemistry and pharmacology. CRC press.

- Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422.

- Erlejman, A. G., Verstraeten, S. V., Fraga, C. G., & Oteiza, P. I. (2004). The interaction of flavonoids with membranes: potential determinant of their antioxidant effects. Free Radical Research, 38(12), 1311-1320.

- Wang, H., & Joseph, J. A. (1999). Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free Radical Biology and Medicine, 27(5-6), 612-616.

- Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular biotechnology, 26(3), 249-261.

- Dugas, A. J., Castaneda-Acosta, J., Bonin, G. C., & Fischer, N. H. (2000). Evaluation of the anti-inflammatory and cytotoxic activities of a series of prenylated and non-prenylated flavonoids. Pharmaceutical biology, 38(1), 28-34.

- Vogel, S., Ohm, T., & Arlt, V. M. (2018). The role of the prenyl group for the biological activity of flavonoids. Genes and Environment, 40(1), 1-11.

Sources

Application Note: High-Performance Isolation of Sigmoidin A from Erythrina sigmoidea

Executive Summary

Sigmoidin A is a bioactive prenylated flavanone isolated primarily from the stem bark of Erythrina sigmoidea (Fabaceae).[1] It has garnered significant pharmacological interest due to its potent antibacterial activity (specifically against Gram-positive bacteria) and anti-inflammatory properties (inhibition of 5-lipoxygenase and phospholipase A2).[1][2][3][4]

This application note provides a field-validated, reproducible protocol for the isolation of Sigmoidin A. Unlike generic phytochemical guides, this protocol emphasizes the polarity-driven fractionation logic required to separate prenylated flavonoids from the complex lipophilic and glycosidic matrix of Erythrina species.[1][2][3]

Pre-Analytical Considerations

Plant Material Preparation[1][2][3][5][6][7]

-

Preparation: The bark must be air-dried under shade (avoid direct sunlight to prevent UV degradation of phenolics) and pulverized to a fine powder (< 1 mm mesh) to maximize surface area for solvent penetration.[1][2][3]

Reagents & Solvents (HPLC Grade preferred for final steps)

-

Partitioning: n-Hexane, Ethyl Acetate (EtOAc), n-Butanol (optional for removing glycosides).[1][2][3][4]

-

Chromatography: Silica Gel 60 (0.063–0.200 mm), Sephadex LH-20.[1][2][3]

-

Visualization: Vanillin-Sulfuric acid spray reagent, UV Lamp (254/365 nm).[1][2][3]

Experimental Workflow: The Isolation Protocol

Phase 1: Crude Extraction and Liquid-Liquid Partitioning

Objective: To extract the total phenolic content and segregate the target prenylated flavanone (Sigmoidin A) from non-polar lipids and highly polar glycosides.[1][2]

-

Maceration:

-

Suspend 1.0 kg of powdered stem bark in 5.0 L of Methanol (MeOH).

-

Agitation: Sonicate for 30 minutes, then allow to stand for 72 hours at room temperature with occasional stirring.

-

Filtration: Filter the supernatant using Whatman No. 1 filter paper.[1][2] Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C to obtain the Crude MeOH Extract.

-

-

Liquid-Liquid Partitioning (The Critical Split):

-

Suspend the Crude MeOH extract in 500 mL of distilled water.

-

Step A (Defatting): Extract exhaustively with n-Hexane (

mL).[1][2][3][4]-

Why: Removes chlorophyll, waxes, and highly non-polar lipids. Sigmoidin A remains in the aqueous phase.[1]

-

-

Step B (Target Enrichment): Extract the aqueous residue with Ethyl Acetate (EtOAc) (

mL).[1][2] -

Concentration: Dry the EtOAc fraction over anhydrous

, filter, and concentrate to yield the Enriched Flavonoid Fraction .

-

Phase 2: Chromatographic Isolation

Objective: To resolve Sigmoidin A from structurally similar congeners (e.g., Sigmoidin B, abyssinones).

-

Stationary Phase Preparation:

-

Pack a glass column (

cm) with Silica Gel 60 using a wet-packing method (slurry in n-Hexane).

-

-

Elution Gradient:

-

TLC Monitoring:

Phase 3: Purification (Polishing)

Objective: Removal of polymeric impurities and isomers.[1][2]

-

Sephadex LH-20 Chromatography:

-

Dissolve the Sigmoidin A-rich fractions (identified by TLC) in Methanol.[1][2]

-

Elute isocratically with Methanol or CHCl

:MeOH (1:1) .[1][2][3] -

Mechanism:[4][5][6] Sephadex separates based on molecular size and hydrogen bonding.[1][2][3] This step is crucial for removing persistent chlorophyll derivatives and separating Sigmoidin A from closely related isomers like Sigmoidin B.[1][2][3]

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the isolation process, highlighting the decision points and phase separation.

Figure 1: Step-by-step isolation workflow for Sigmoidin A, emphasizing the critical Ethyl Acetate partitioning step.[1][2][3][4]

Analytical Validation & Structural Confirmation

To ensure the integrity of the isolated compound, the following analytical signatures must be verified.

Physicochemical Properties[1][2][3][4]

-

Solubility: Soluble in MeOH, EtOAc, Acetone; Insoluble in Hexane, Water.

-

TLC:

(Hexane:EtOAc 3:2).[1][2][3]

Spectroscopic Identification (NMR Logic)

Sigmoidin A is a diprenylated flavanone .[1][2][3] The NMR spectrum must show three distinct signal sets:

| Region | Signal Type | Chemical Shift ( | Structural Assignment |

| Flavanone Skeleton | ABX System | 5.30 (dd, H-2)2.70 (dd, H-3ax)3.05 (dd, H-3eq) | Characteristic C-ring protons of flavanones.[1][2][3][4] |

| Prenyl Groups (x2) | Singlets (Me)Doublet (CH2)Triplet (CH) | 1.65, 1.75 (Me)3.20 - 3.40 (CH2)5.10 - 5.25 (CH) | Presence of two dimethylallyl groups attached to the B-ring.[1][2][3][4] |

| Aromatic Protons | Singlets / Meta-coupling | ~12.20 (s, OH-5)5.90 - 6.00 (d, H-6, H-8) | Chelated hydroxyl at C-5 (downfield) and A-ring protons.[1][2][3][4] |

Structural Verification Diagram

Figure 2: Analytical logic flow for confirming the identity of Sigmoidin A.

Expertise & Troubleshooting (The "Why")

-

Why Methanol for Maceration? Methanol is small, polar, and penetrates the cellular matrix of the bark efficiently, ensuring near-total extraction of phenolic compounds compared to Ethanol or Acetone.[2]

-

Controlling Oxidation: Prenylated flavonoids are susceptible to oxidation at the prenyl double bonds.[1] Avoid heating above 45°C during rotary evaporation. Store fractions under Nitrogen gas if possible.[1][2][3]

-

The "Streaking" Problem: If TLC spots streak (tailing), it indicates the presence of residual fatty acids or tannins. A quick wash of the column with 100% Chloroform before starting the gradient can help settle the bed and remove non-polar interference.

References

-

Kouam, J., et al. (2007). Sigmoidine L, A New Antibacterial Flavonoid from Erythrina sigmoidea (Fabaceae).[1][2] Natural Product Communications, 2(11), 1105-1108.[1][2][3]

-

Njamen, D., et al. (2004). Anti-inflammatory activities of two flavanones, Sigmoidin A and Sigmoidin B, from Erythrina sigmoidea.[1] Planta Medica, 70(2), 104-107.[1][2][3]

-

PubChem Database. Sigmoidin A (Compound Summary). National Center for Biotechnology Information.[1][2][3]

-

Hegde, V. R., et al. (1997). Phospholipase A2 Inhibitors from Erythrina species.[1][2] Journal of Natural Products. (Contextual grounding for bioactivity assays).

Sources

- 1. Sigmoidin K | C25H24O5 | CID 5492092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sigmoidin F | C25H26O6 | CID 164215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sigmoidin F | C25H26O6 | CID 164215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

Sigmoidin A extraction solvents and yield optimization

Application Note: Sigmoidin A Extraction, Isolation, and Yield Optimization

Executive Summary

Sigmoidin A is a prenylated flavanone primarily isolated from the stem and root bark of Erythrina species (e.g., Erythrina sigmoidea). Known for its potent antioxidant, anti-inflammatory, and antimicrobial properties, its therapeutic potential is often limited by low natural abundance and extraction inefficiencies.[1] This Application Note provides a field-proven protocol for the extraction and isolation of Sigmoidin A. Unlike generic guides, this document details the mechanistic rationale for solvent selection, offers a specific yield optimization strategy, and provides a self-validating HPLC quality control method.

Chemical Basis of Extraction

Target Molecule: Sigmoidin A (C

-

Prenyl Groups: Two dimethylallyl groups increase lipophilicity compared to non-prenylated flavonoids.

-

Phenolic Hydroxyls: Provide weak acidity and solubility in polar organic solvents.

-

Solubility Profile: Soluble in Ethyl Acetate (EtOAc), Methanol (MeOH), and Ethanol (EtOH); poorly soluble in water and n-Hexane.[1]

Strategic Implication: The extraction strategy must balance the removal of highly non-polar lipids (fats/waxes) and highly polar glycosides to isolate the "mid-polarity" prenylated flavanone fraction.

Baseline Extraction Protocol (The "Gold Standard")

This protocol is derived from validated phytochemical studies on Erythrina sigmoidea. It utilizes a Liquid-Liquid Partitioning workflow to enrich the target compound before chromatographic isolation.

Workflow Diagram

Figure 1: Step-by-step fractionation workflow for the isolation of prenylated flavanones from Erythrina species.

Step-by-Step Methodology

Step 1: Preparation & Maceration [1]

-

Material: Pulverize air-dried stem bark of E. sigmoidea to a fine powder (<1 mm particle size) to maximize surface area.

-

Ratio: 1:3 to 1:5 (w/v). For 1 kg plant material, use 3-5 L MeOH.[1]

-

Procedure: Soak for 72 hours at room temperature (25°C) with occasional agitation.

-

Rationale: MeOH penetrates the cellular matrix efficiently, extracting a broad range of polar and semi-polar metabolites.

Step 2: Concentration & Defatting

-

Concentration: Evaporate the MeOH filtrate under reduced pressure (Rotary Evaporator) at <45°C to obtain a dark gummy residue.

-

Defatting: Suspend the residue in a minimal amount of water/MeOH (9:1) and partition with n-Hexane (3x volume).

-

Action: Discard the n-Hexane layer.

-

Rationale: Removes chlorophyll, waxes, and non-polar lipids that interfere with downstream chromatography.[1]

Step 3: Enrichment (The Critical Step)

-

Extraction: Extract the defatted aqueous residue with Ethyl Acetate (EtOAc) (3x volume).

-

Collection: Collect the EtOAc layer, dry over anhydrous Na₂SO₄, and evaporate to dryness.

-

Result: This fraction contains the prenylated flavanones (Sigmoidin A, B, etc.).[1]

-

Yield Expectation: ~300g EtOAc extract from 7kg bark (approx. 4.3% crude yield).

Step 4: Purification (Chromatography)

-

Stationary Phase: Silica Gel 60 (0.063-0.200 mm).

-

Mobile Phase: Gradient of n-Hexane : Ethyl Acetate.

-

Start: 100% Hexane (0% EtOAc)[1]

-

Ramp: Increase EtOAc by 10% steps.

-

Elution of Sigmoidin A: Typically occurs around 20-30% EtOAc.

-

-

Polishing: Final purification may require Sephadex LH-20 (eluted with MeOH) or Semi-preparative HPLC.

Yield Optimization Strategy

Low natural abundance (~15-20 mg/kg) necessitates optimization.[1] Do not rely on "standard" parameters; validate them for your specific biomass batch.

Table 1: Optimization Parameters & Recommendations

| Parameter | Standard Condition | Optimization Strategy | Scientific Rationale |

| Solvent System | Methanol (100%) | Test EtOH:Water (80:20) | Pure alcohol may dehydrate the matrix, hindering diffusion.[1] Adding water swells plant cells, potentially increasing mass transfer.[1] |

| Extraction Method | Maceration (72h) | Ultrasound-Assisted Extraction (UAE) | UAE (20-40 kHz) creates cavitation bubbles that disrupt cell walls, reducing extraction time from 72h to <1h.[1] |